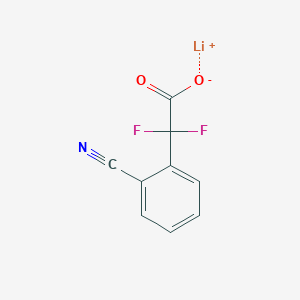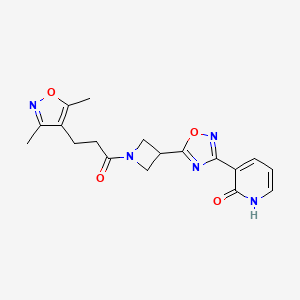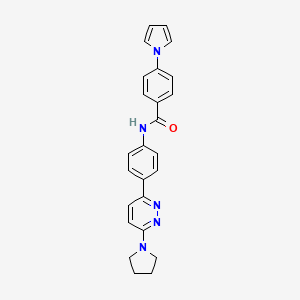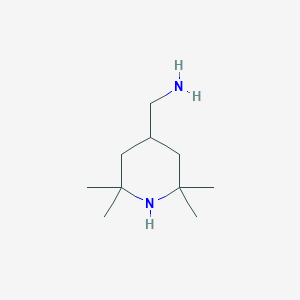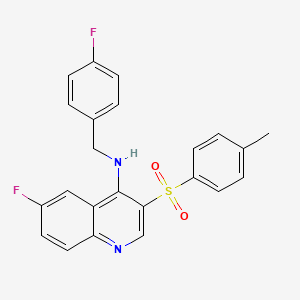
2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the quinoline family and has been shown to exhibit promising biological activity against a range of diseases.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide in lab experiments is its potential to exhibit promising biological activity against a range of diseases. However, a limitation of using this compound is the complexity of its synthesis, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential as a therapeutic agent for specific diseases.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Exploration of the compound's potential as a lead compound for drug discovery and development.
5. Investigation of the compound's pharmacokinetics and toxicity in vivo.
In conclusion, 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is a chemical compound that has shown promising biological activity against a range of diseases. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Synthesemethoden
The synthesis of 2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide involves the reaction of 6-bromo-4-chloroquinoline-3-carboxylic acid with phenylsulfonyl chloride followed by the addition of N-phenylacetamide. The reaction is carried out under specific conditions and requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit promising biological activity against a range of diseases, including cancer, inflammation, and bacterial infections.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-bromo-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXNOENUMGRMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
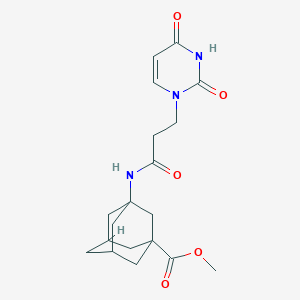

![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
